Glyceollin III
Description
Context within Phytoalexins and Plant Secondary Metabolism
Glyceollin (B191339) III is classified as a phytoalexin, a group of antimicrobial and often antioxidative compounds synthesized by plants that accumulate rapidly at areas of pathogen infection. jst.go.jpillinois.eduoup.com Phytoalexins are a key component of the plant's induced defense system, produced in response to biotic and abiotic stresses such as fungal or bacterial attack, UV radiation, or wounding. illinois.edubiosynth.com These compounds are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the plant but play a critical role in its interaction with the environment. illinois.eduoup.com Glyceollins, including Glyceollin III, are specifically pterocarpan-based phytoalexins, a class of isoflavonoids predominantly found in the Leguminosae family. illinois.eduwur.nl
The production of glyceollins is a hallmark of the soybean's (Glycine max) defense response. illinois.edunih.gov Under normal conditions, these compounds are not present in significant amounts. nih.gov However, upon perception of a threat, the plant activates a complex biosynthetic pathway leading to the accumulation of glyceollins, which can then inhibit the growth and development of invading pathogens. illinois.edubiosynth.com
Historical Perspective of Discovery and Initial Characterization in Soybean (Glycine max)
The discovery of glyceollins dates back to studies on the defense mechanisms of soybeans against pathogens. Scientists observed that soybean tissues, when challenged with fungi or other elicitors, produced a set of previously un-detected compounds with potent antimicrobial properties. nih.govbmbreports.org These were subsequently identified as a mixture of structurally related isomers, which were named glyceollins. researchgate.net
Initial characterization efforts focused on isolating and elucidating the chemical structures of these novel compounds. Through techniques such as chromatography and spectroscopy, researchers were able to separate and identify the individual glyceollin isomers, including this compound. longdom.org It was determined that this compound, along with its isomers, is derived from the precursor daidzein (B1669772), a common isoflavone (B191592) in soybeans. wur.nlnih.gov The direct precursor to the glyceollins is a pterocarpan (B192222) compound called glycinol. researchgate.netapsnet.org The initial discovery that soybeans could be induced to produce these potent defense compounds opened up a new area of research into plant-pathogen interactions and the biochemistry of plant resistance. oup.com
Overview of Glyceollin Isomers (Glyceollin I, II, and III) in Plant Responses
This compound is one of three major isomers, the others being Glyceollin I and Glyceollin II. wur.nlapsnet.orgnih.gov All three isomers share the same basic pterocarpan skeleton but differ in the arrangement of a prenyl group, which results in distinct stereochemistry. wur.nl This structural variation among the isomers is significant as it can influence their biological activity. nih.gov
The relative proportions of Glyceollin I, II, and III can vary depending on the plant tissue, the nature of the stressor, and environmental conditions. illinois.eduapsnet.org For instance, Glyceollin I is often the predominant isomer found in etiolated (dark-grown) soybean tissues. illinois.eduapsnet.org Glyceollin I is a C4-prenylated pterocarpan, while Glyceollins II and III are C2-prenylated pterocarpans. wur.nl
| Glyceollin Isomer | Chemical Characteristic | Typical Predominance |
| Glyceollin I | C4-prenylated pterocarpan | Etiolated tissues illinois.eduapsnet.org |
| Glyceollin II | C2-prenylated pterocarpan | Varies with conditions illinois.eduapsnet.org |
| This compound | C2-prenylated pterocarpan | Varies with conditions illinois.eduapsnet.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61080-23-7 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1S,6S,13S)-6-prop-1-en-2-yl-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,8,14(19),15,17-hexaene-13,17-diol |
InChI |
InChI=1S/C20H18O5/c1-10(2)15-6-11-5-13-17(8-16(11)24-15)23-9-20(22)14-4-3-12(21)7-18(14)25-19(13)20/h3-5,7-8,15,19,21-22H,1,6,9H2,2H3/t15-,19-,20+/m0/s1 |
InChI Key |
MIYTVBARXCVVHZ-RYGJVYDSSA-N |
SMILES |
CC(=C)C1CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O |
Isomeric SMILES |
CC(=C)[C@@H]1CC2=CC3=C(C=C2O1)OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O |
Canonical SMILES |
CC(=C)C1CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O |
Synonyms |
glyceollin III |
Origin of Product |
United States |
Biosynthesis of Glyceollin Iii
The Phenylpropanoid Pathway as a Metabolic Foundation
The journey to Glyceollin (B191339) III begins with the ubiquitous phenylpropanoid pathway, which serves as the foundational metabolic route for a vast array of plant secondary metabolites. researchgate.netnih.govillinois.edubiorxiv.org This pathway starts with the aromatic amino acid L-phenylalanine. researchgate.netencyclopedia.pubresearchgate.net
The initial committed step is the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . researchgate.netapsnet.org Following this, cinnamic acid is hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. encyclopedia.pubfrontiersin.org The final step in this core sequence involves the activation of p-coumaric acid by p-Coumaryl CoA Ligase (pCL) , also known as 4-coumarate:CoA ligase (4CL), which attaches a Coenzyme A molecule to form p-coumaroyl-CoA. encyclopedia.pubnih.govfrontiersin.orgrsc.org This activated molecule, p-coumaroyl-CoA, stands at a critical metabolic crossroads, ready to be channeled into various downstream pathways, including the biosynthesis of flavonoids and isoflavonoids. frontiersin.orgrsc.org
Isoflavonoid (B1168493) Branch Point and Precursor Metabolism
From the central hub of p-coumaroyl-CoA, the pathway branches into the specific route for isoflavonoid synthesis, a characteristic feature of leguminous plants. nih.govbiorxiv.orgfrontiersin.org This branch is initiated by the enzyme chalcone (B49325) synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. encyclopedia.pubfrontiersin.orgnih.gov In concert with chalcone reductase (CHR) , this reaction forms a 6'-deoxychalcone intermediate known as isoliquiritigenin (B1662430). encyclopedia.pubresearchgate.net Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of isoliquiritigenin to form the flavanone (B1672756) liquiritigenin (B1674857). encyclopedia.pubresearchgate.net
The flavanone liquiritigenin is the immediate precursor for the formation of the isoflavone (B191592) daidzein (B1669772), which is the central and indispensable precursor for all glyceollin isomers, including Glyceollin III. researchgate.netillinois.edumdpi.comwur.nloup.comapsnet.org The conversion of liquiritigenin to daidzein is a two-step process. First, Isoflavone Synthase (IFS) , a key cytochrome P450 enzyme, catalyzes a complex reaction involving an aryl migration to form the intermediate 2-hydroxyisoflavanone. biorxiv.orgresearchgate.netnih.gov This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone, daidzein. biorxiv.orgresearchgate.net The synthesis of daidzein represents the commitment of metabolic flow specifically toward the isoflavonoid class of compounds. nih.gov
Once synthesized, daidzein undergoes a series of reductive and hydroxylating modifications to form (-)-glycinol (B1211887), the direct pterocarpan (B192222) precursor to the glyceollins. researchgate.netnih.govwur.nlnih.gov The transformation begins with the hydroxylation of daidzein at the 2' position by isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 enzyme (CYP81E family), to produce 2'-hydroxydaidzein (B191490). encyclopedia.pubnih.govbiorxiv.org
This product is then reduced by isoflavone reductase (IFR) to form 2'-hydroxydihydrodaidzein. biorxiv.org The pathway continues with further reduction to 7,2',4'-trihydroxyisoflavanol, which is then cyclized by pterocarpan synthase (PTS) to create the core pterocarpan skeleton, (6aR, 11aR)-3,9-dihydroxypterocarpan. researchgate.netnih.govbiorxiv.org The final step in forming the immediate glyceollin precursor is a 6α-hydroxylation of this pterocarpan, catalyzed by 3,9-dihydroxypterocarpan 6α-monooxygenase (CYP93A1) , to yield glycinol. nih.govnih.govbiorxiv.org From glycinol, the pathway diverges to form the different glyceollin isomers. For Glyceollin II and III, a dimethylallyl group is attached to the C-2 position of glycinol, a reaction catalyzed by glycinol 2-dimethylallyltransferase (G2DT) . researchgate.netresearchgate.net
Role of Daidzein as a Key Precursor
Enzymology of Glyceollin Biosynthesis
The biosynthesis of this compound is tightly controlled by the expression and activity of numerous enzymes. The regulation of key enzymes, particularly at the early stages and branch points of the pathway, is crucial for the rapid accumulation of this phytoalexin in response to stress signals like pathogen attack.
The enzymes Phenylalanine Ammonia-Lyase (PAL) and p-Coumaryl CoA Ligase (pCL) are considered critical regulatory points in the biosynthesis of glyceollins. nih.gov Research has shown that following treatment with a fungal elicitor, the extractable activities of both PAL and pCL rise dramatically and transiently in soybean seedlings. nih.gov This peak in enzyme activity occurs just before and during the period of most rapid glyceollin accumulation, indicating their role in controlling the flow of carbon from primary metabolism into the phenylpropanoid pathway. nih.gov Further studies have corroborated these findings, showing that the transcription of genes encoding PAL and pCL, along with their enzymatic activities, are significantly enhanced in resistant soybean cultivars following nematode infection, which correlates with the induction of glyceollin synthesis. researchgate.netnih.gov This evidence strongly supports the hypothesis that these early enzymes function as key regulatory gates for phytoalexin production. nih.gov
Isoflavone synthase (IFS) is the pivotal enzyme that directs metabolic flux from the general flavonoid pathway specifically into the isoflavonoid pathway, making it essential for daidzein and subsequent glyceollin production. biorxiv.orgmdpi.com In soybean, IFS is encoded by a small gene family, with the IFS2 isoform being well-characterized for its role in phytoalexin biosynthesis. illinois.edunih.gov Genetic studies using RNA interference to silence IFS genes in soybean hairy roots resulted in a significant reduction in glyceollin biosynthesis, which in turn led to increased susceptibility to the pathogen Phytophthora sojae. mdpi.com Conversely, transgenic approaches aimed at reducing IFS2 expression via co-suppression also led to lower levels of its product, daidzein, and consequently, the glyceollins. illinois.edu The regulation of IFS2 expression is controlled by specific transcription factors, such as GmMYB29A2 and GmNAC42-1, which are known to bind directly to the IFS2 gene promoter to activate its transcription upon pathogen challenge. nih.govfrontiersin.orgnih.gov
Data Tables
Table 1: Key Enzymes in the Precursors
| Enzyme Name | Abbreviation | EC Number | Function in Pathway |
| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Converts L-phenylalanine to cinnamic acid. apsnet.org |
| p-Coumaryl CoA Ligase | pCL / 4CL | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.org |
| Chalcone Synthase | CHS | 2.3.1.74 | Condenses p-coumaroyl-CoA and 3x malonyl-CoA. encyclopedia.pub |
| Chalcone Reductase | CHR | 1.3.1.96 | Co-acts with CHS to produce 6'-deoxychalcone. encyclopedia.pub |
| Chalcone Isomerase | CHI | 5.5.1.6 | Cyclizes chalcone intermediates to flavanones. encyclopedia.pub |
| Isoflavone Synthase | IFS | 1.14.14.90 | Converts flavanones to 2-hydroxyisoflavanones. mdpi.com |
| 2-hydroxyisoflavanone dehydratase | HID | 4.2.1.105 | Dehydrates 2-hydroxyisoflavanones to isoflavones (daidzein). biorxiv.org |
| Isoflavone 2'-hydroxylase | I2'H | 1.14.14.89 | Hydroxylates daidzein to 2'-hydroxydaidzein. nih.govbiorxiv.org |
| Isoflavone Reductase | IFR | 1.3.1.45 | Reduces 2'-hydroxydaidzein. biorxiv.org |
| Pterocarpan Synthase | PTS | 4.2.1.161 | Catalyzes the cyclization to form the pterocarpan skeleton. biorxiv.org |
| 3,9-dihydroxypterocarpan 6a-monooxygenase | CYP93A1 | 1.14.14.28 | Hydroxylates the pterocarpan to form glycinol. nih.gov |
| Glycinol 2-dimethylallyltransferase | G2DT | 2.5.1.128 | Adds a prenyl group to C-2 of glycinol. researchgate.net |
| Glyceollin Synthase | GS | 1.14.13.85 | Catalyzes the final cyclization to form glyceollin isomers. wikipedia.org |
Trihydroxypterocarpan Dimethylallyl Transferases (Prenyltransferases, e.g., GmPT01)
A critical step in the biosynthesis of glyceollins is the addition of a dimethylallyl group to the pterocarpan skeleton of (-)-glycinol. This reaction is catalyzed by a class of enzymes known as trihydroxypterocarpan dimethylallyl transferases, which are a type of prenyltransferase. nih.govwikipedia.org These enzymes facilitate the transfer of a dimethylallyl pyrophosphate (DMAPP) to either the C-2 or C-4 position of the glycinol molecule. nih.gov
One such well-characterized enzyme is GmPT01, a glycinol 2-dimethylallyl transferase found in soybean. nih.govresearchgate.net Research has shown that GmPT01 specifically prenylates (-)-glycinol at the C-2 position. nih.govresearchgate.net This particular reaction is a branching point in the pathway, leading to the precursors of glyceollin II and III. nih.gov The expression of the gene encoding for GmPT01 is rapidly induced in response to stressors like infection by the pathogen Phytophthora sojae. nih.govresearchgate.net
| Enzyme | Function | Substrate | Product | Cellular Localization |
| GmPT01 (Glycinol 2-dimethylallyl transferase) | Catalyzes the prenylation at the C-2 position | (-)-glycinol, DMAPP | 2-dimethylallyl-(6aS,11aS)-3,6a,9-trihydroxypterocarpan (glyceocarpin) | Plastid |
| G4DT (Glycinol 4-dimethylallyltransferase) | Catalyzes the prenylation at the C-4 position | (-)-glycinol, DMAPP | 4-dimethylallyl-(6aS,11aS)-3,6a,9-trihydroxypterocarpan (4-glyceollidin) | Not specified in provided context |
Glyceollin Synthase Activity
The final and decisive step in the formation of glyceollin isomers is the oxidative cyclization of the prenylated pterocarpan precursors. This reaction is carried out by enzymes with glyceollin synthase activity. wikipedia.orgexpasy.orggenome.jp
Extensive research has identified the enzymes responsible for glyceollin synthase activity as cytochrome P450 monooxygenases (P450s). jst.go.jpnih.govbiorxiv.orgbiorxiv.orgresearchgate.net These heme-thiolate proteins catalyze the complex cyclization reaction. expasy.org Through in vitro enzyme assays using recombinant yeast microsomes, specific P450s have been linked to the production of particular glyceollin isomers. jst.go.jp
For instance, CYP82A2 has been identified as a this compound synthase. jst.go.jp It specifically acts on the C-2 prenylated precursor, glyceocarpin (B1246693), to produce this compound. jst.go.jpbiorxiv.org In contrast, CYP71D8 has been identified as a glyceollin I synthase, converting the C-4 prenylated precursor, 4-dimethylallylglycinol, into glyceollin I. jst.go.jp The expression of the genes for both CYP71D8 and CYP82A2 is transiently induced in soybean cells upon elicitation, just before the accumulation of glyceollins. jst.go.jp This indicates that distinct P450s are responsible for the final steps in the biosynthesis of the different glyceollin isomers. jst.go.jp Other research has also implicated GmGS13A, another cytochrome P450, in the conversion of glyceocarpin to this compound. biorxiv.orgresearchgate.netbiorxiv.org
The formation of the characteristic cyclic ether ring in glyceollin isomers is a result of an oxidative cyclization of the C-5 prenyl side chain. jst.go.jp This reaction, catalyzed by the aforementioned cytochrome P450 enzymes, provides the structural diversity among the glyceollin isomers. jst.go.jpbiorxiv.org
The conversion of the C-2 prenylated precursor, glyceocarpin, can lead to two different isomers: glyceollin II, which has a dihydropyran ring, and this compound, which features a hydrofuran ring. biorxiv.org This distinction arises from the different ways the prenyl group can be cyclized. biorxiv.org The enzyme CYP82A2 specifically catalyzes the formation of this compound from glyceocarpin. jst.go.jp Similarly, GmGS13A has been shown to convert glyceocarpin into this compound. biorxiv.orgbiorxiv.org The conversion of the C-4 prenylated precursor, 4-glyceollidin, to glyceollin I is catalyzed by enzymes like CYP71D8, GmGS11A, and GmGS11B. jst.go.jpbiorxiv.orgbiorxiv.org
| Enzyme | Substrate | Product |
| CYP82A2 (this compound synthase) | Glyceocarpin | This compound |
| GmGS13A | Glyceocarpin | This compound |
| CYP71D8 (Glyceollin I synthase) | 4-dimethylallylglycinol | Glyceollin I |
| GmGS11A / GmGS11B | 4-glyceollidin | Glyceollin I |
Identification as Cytochrome P450 Monooxygenases (e.g., CYP71D8s, CYP82As)
Other Key Reductases Involved in 7,2',4'-Trihydroxyisoflavanol Biosynthesis
The biosynthesis of the glyceollin precursor, (-)-glycinol, involves several reduction steps. One key intermediate in this pathway is 7,2',4'-trihydroxyisoflavanol (THI). nih.govbiorxiv.org Recent studies have identified previously uncharacterized reductases that are essential for the biosynthesis of THI. nih.govbiorxiv.org
The pathway proceeds from daidzein, which is converted to 2'-hydroxydaidzein by a cytochrome P450 enzyme (CYP81E). biorxiv.org This is followed by a reduction to 2'-OH dihydrodaidzein (B191008) by an isoflavone reductase (IFR). biorxiv.org A subsequent, previously uncharacterized reduction step, mediated by newly identified reductases (GmTHIS1 and GmTHIS2), produces 7,2',4'-trihydroxyisoflavanol (THI). biorxiv.orgbiorxiv.org This THI is then converted to 3,9-OH pterocarpan by pterocarpan synthase (PTS), which is further modified to glycinol by CYP93A1. biorxiv.org
Differential Formation and Accumulation of Glyceollin Isomers (I, II, III)
Soybean plants produce a mixture of glyceollin isomers, primarily glyceollins I, II, and III, in response to stress. wur.nlresearchgate.net The relative proportions of these isomers can vary depending on several factors, including the specific elicitor (biotic or abiotic), the soybean cultivar, and the plant tissue being examined. nih.govresearchgate.netillinois.edu
For instance, glyceollin I is often the predominant isomer found in etiolated tissues. illinois.edu The differential accumulation of these isomers is not necessarily correlated with the initial concentration of their precursor, daidzein, in the soybean variety. nih.govresearchgate.net Instead, the levels of glyceollin accumulation are significantly influenced by the soybean cultivar's genotype and its ability to express the genes involved in the biosynthetic pathway upon elicitation. nih.govresearchgate.net This suggests that the regulation of gene expression for the specific prenyltransferases and cytochrome P450 monooxygenases plays a crucial role in determining the final profile of glyceollin isomers.
The differences in accumulation can also be attributed to variations in elicitor receptors, stress signaling pathways, and the relative stability of each phytoalexin within the plant tissues. researchgate.net
Regulation of Glyceollin Iii Biosynthesis
Elicitation Mechanisms in Plant Defense Responses
The synthesis of glyceollin (B191339) III is a hallmark of the plant's inducible defense system. This system relies on the recognition of specific chemical cues, or elicitors, that signal the presence of a threat. This recognition event initiates a cascade of downstream signaling events, culminating in the activation of genes responsible for the production of defense compounds like glyceollin III.
Biotic elicitors are molecules derived from living organisms, primarily pathogens and non-pathogens, that can trigger defense responses in plants.
The most well-characterized biotic elicitors of glyceollin biosynthesis are components of fungal cell walls. cambridge.org Specifically, glucans from the oomycete Phytophthora sojae, a major pathogen of soybean, are potent inducers of glyceollin accumulation. oup.comnih.govmpg.de These glucan elicitors, which are polysaccharides, are recognized by the plant as non-self molecules, indicating a potential invasion. oup.com Research has identified that β-1,3-1,6-oligoglucosides, β-1,3-glucans, and cyclic β-1,6-1,3-glucans are typical biotic elicitors that trigger glyceollin production. cambridge.org The accumulation of glyceollins was first observed to be induced by Phytophthora megasperma var. sojae in 1978. nih.gov It was discovered that the mycelial walls of this fungus could stimulate glyceollin accumulation without causing physical damage to the soybean. nih.gov
In addition to fungal-derived molecules, components from bacteria can also act as elicitors. For instance, extracts from the bacterium Pseudomonas glycinea have been shown to activate glyceollin synthesis. cambridge.orgnih.gov The plant recognizes these pathogen-associated molecular patterns (PAMPs), leading to the activation of defense-related gene expression. oup.com
It is important to note that the effectiveness of these elicitors can be influenced by the specific soybean variety and the fungal or bacterial species involved. cambridge.org Other microorganisms that have been shown to stimulate glyceollin biosynthesis include Meloidogyne incognita, Heterodera glycines, Aspergillus sojae, Aspergillus awamori, Aspergillus oryzae, and Rhizopus oligosporous. cambridge.org
| Elicitor Type | Specific Example | Source Organism |
| Biotic | Fungal Glucans | Phytophthora sojae, Phytophthora megasperma |
| Bacterial Components | Pseudomonas glycinea | |
| Fungal Strains | Aspergillus sojae, Rhizopus oligosporous | |
| Nematodes | Meloidogyne incognita, Heterodera glycines |
The perception of pathogen-derived elicitors occurs at the plant cell surface, where receptor-like proteins are thought to bind to these molecules. cambridge.orgmpg.de While the specific receptors for all elicitors are not fully elucidated, it is understood that this binding event initiates a complex intracellular signal transduction cascade. This signaling network involves various components, including reactive oxygen species (ROS), which act as secondary messengers. wur.nl
The signal is then relayed through a series of protein kinases and other signaling molecules, ultimately leading to the activation of transcription factors. mdpi.com These transcription factors are key regulatory proteins that bind to the promoter regions of defense-related genes, including those involved in the glyceollin biosynthetic pathway. For instance, the NAC family transcription factor GmNAC42-1 and the R2R3-MYB type transcription factor GmMYB29A2 have been identified as positive regulators of glyceollin biosynthesis genes in response to elicitors from P. sojae. mdpi.comfrontiersin.orgfrontiersin.org Overexpression of GmNAC42-1 has been shown to significantly increase glyceollin production. frontiersin.org Conversely, the WRKY family transcription factor GmWRKY72 has been identified as a negative regulator, repressing the expression of glyceollin biosynthetic genes. mdpi.comresearchgate.net
The activation of these transcription factors leads to the coordinated up-regulation of the entire set of enzymes required for the synthesis of this compound from its precursor, the isoflavone (B191592) daidzein (B1669772). researchgate.netnih.govencyclopedia.pub This includes enzymes such as isoflavone synthase (IFS) and glycinol 4-dimethylallyltransferase (G4DT). wvu.edu The expression of many of these biosynthetic genes is induced by pathogen elicitors. nih.gov
In addition to biotic cues, a range of abiotic or non-living environmental stressors can also induce the biosynthesis of this compound in soybean.
Exposure to various environmental stressors can trigger the accumulation of glyceollins. cambridge.org These stressors are perceived by the plant as potential threats, leading to the activation of defense and stress-response pathways. Notable abiotic elicitors include:
UV radiation : Exposure to ultraviolet light is a well-documented inducer of phytoalexin production, including glyceollins. cambridge.orgnih.govchiro.orgnih.gov
Heavy metal salts : Salts of heavy metals such as silver (AgNO₃), copper (CuSO₄), mercury (HgCl₂), and cadmium (CdCl₂) can elicit glyceollin biosynthesis. cambridge.orgnih.govchiro.orgnih.gov Silver nitrate (B79036), in particular, has been shown to elicit glyceollin accumulation by inhibiting its degradation and enhancing the hydrolysis of isoflavone-glycoside conjugates, which compete for the common precursor daidzein. nih.govmdpi.com
Methyl jasmonate : This plant signaling molecule, often involved in responses to wounding and herbivory, can also induce the production of glyceollins. nih.govencyclopedia.pubchiro.orgresearchgate.net
The mechanisms by which these diverse abiotic factors trigger glyceollin synthesis are not fully understood and may involve different pathways. cambridge.org Some may act by causing cellular injury, which then stimulates the biosynthetic pathway. cambridge.orgchiro.org
| Elicitor Type | Specific Example |
| Abiotic | UV Light |
| Metallic Salts (e.g., AgNO₃, CuSO₄) | |
| Plant Hormones (e.g., Methyl Jasmonate) | |
| Acidity Stress (low pH) |
Recent research has identified acidity stress as a potent and prolonged elicitor of glyceollin biosynthesis. nih.govnih.gov When soybean roots are exposed to a low pH environment (e.g., pH 3.0), a systemic elicitation of glyceollin production is observed throughout the plant. nih.govnih.gov This response is notable for its strength, in some cases eliciting greater amounts of total glyceollins than classical abiotic elicitors like UV-C radiation. nih.gov
Comparative transcriptomics studies have revealed that acidity stress upregulates the expression of all known glyceollin biosynthesis genes. nih.gov This response is linked to the NAC family transcription factor gene, GmNAC42-1, which is activated by acidity stress and in turn activates the glyceollin biosynthetic pathway. oup.comnih.govnih.gov Interestingly, acidity stress and dehydration have been shown to have opposite effects on the expression of these genes, with dehydration acting as a suppressor. oup.comnih.govmdpi.com The identification of acidity as a systemic elicitor highlights the complex interplay between environmental conditions and the regulation of specialized metabolite production in plants. nih.govnih.gov
Abiotic Stress Elicitors
Dehydration Stress as a Suppressor
In contrast to biotic elicitors that stimulate phytoalexin production, certain abiotic stresses can actively suppress it. Research has identified dehydration as a significant suppressor of glyceollin biosynthesis. nih.govjordan.imresearchgate.net Studies employing comparative transcriptomics revealed that dehydration stress leads to a marked downregulation of the genes involved in the glyceollin production pathway. researchgate.net This suppressive effect is directly mirrored by the reduced expression of key regulatory transcription factors, most notably GmNAC42-1. nih.govoup.com The opposing regulatory effects of an elicitor like acidity stress versus a suppressor like dehydration were instrumental in identifying the genetic components controlling the pathway. researchgate.netoup.com
Systemic Elicitation and Acquired Resistance
The defense response involving glyceollin is not always confined to the site of initial stress. Evidence points to a systemic elicitation mechanism, a key feature of Systemic Acquired Resistance (SAR), where a localized stress event primes the entire plant for a more robust and rapid defense. nih.gov For instance, applying acidity stress to the roots of a soybean plant has been shown to induce the biosynthesis of glyceollins in distant tissues, such as the leaves, with this compound being the predominant form in the true leaves. nih.gov
This systemic response is linked to the transcription factor GmNAC42-1, which has been identified as a SAR-annotated gene. nih.govscilit.com The upregulation of SAR-related genes is a significant part of the transcriptomic response to acidity stress, suggesting that this abiotic elicitor can trigger a plant-wide defensive state characterized by the systemic production of phytoalexins like this compound. nih.gov
Transcriptional Regulation and Gene Networks
The convergence of various signals on the glyceollin biosynthetic pathway is managed by a sophisticated network of transcription factors (TFs). These proteins bind to specific regions of the DNA to either promote or inhibit the expression of the necessary biosynthetic genes.
Positive Transcriptional Regulators (e.g., GmNAC42-1, GmMYB29A1, GmMYB29A2, GmHSF6-1)
Several transcription factors have been identified as positive regulators, or activators, of glyceollin biosynthesis.
GmNAC42-1 : This NAC family transcription factor is a crucial positive regulator. researchgate.netgenscript.com.cnnih.gov Its expression is upregulated by elicitors like acidity stress and pathogen-derived molecules (wall glucan elicitor, WGE) but downregulated by suppressors like dehydration. nih.govoup.com Overexpression of GmNAC42-1 in soybean hairy roots significantly enhances glyceollin production upon elicitation, while its silencing reduces it. nih.govresearchgate.netfrontiersin.org The GmNAC42-1 protein directly binds to the promoters of key biosynthetic genes, including IFS2 and G4DT. researchgate.netgenscript.com.cn
GmMYB29A2 : This R2R3-type MYB transcription factor is another essential activator. frontiersin.orgmdpi.com It was identified through comparative transcriptomics and is upregulated during peak glyceollin biosynthesis. nih.gov Overexpression of GmMYB29A2 leads to increased expression of glyceollin synthesis genes and accumulation of glyceollin metabolites in response to elicitors. nih.gov Conversely, silencing GmMYB29A2 decreases the expression of these genes and renders the plant more susceptible to pathogens. nih.gov GmMYB29A2 directly interacts with the promoters of glyceollin I biosynthesis genes. nih.gov It's important to note that while GmNAC42-1 and GmMYB29A2 are essential, overexpressing either one alone in the absence of an elicitor is not sufficient to fully activate the entire pathway, indicating the need for additional factors. oup.comresearchgate.netnih.gov
GmMYB29A1 : A homolog of GmMYB29A2, GmMYB29A1 has a more complex role. While initially identified alongside GmMYB29A2, further studies showed that overexpressing or silencing it actually decreased glyceollin I accumulation. nih.gov This suggests it may be involved in glyceollin turnover or directing precursors to competing metabolic pathways rather than acting as a direct positive regulator of biosynthesis. nih.gov However, it does appear to interact physically with the negative regulator GmWRKY72. mdpi.comresearchgate.netsciprofiles.com
GmHSF6-1 : This heat shock transcription factor was recently identified as a direct positive regulator. nih.gov Its expression is induced by the WGE elicitor, and it has been shown to directly activate the expression of several glyceollin biosynthesis genes. mdpi.comnih.gov Its discovery helps explain why GmNAC42-1 and GmMYB29A2 alone are insufficient to trigger the full biosynthetic pathway. nih.gov
Table 1: Positive Transcriptional Regulators of Glyceollin Biosynthesis
| Regulator | Family | Key Findings | References |
|---|---|---|---|
| GmNAC42-1 | NAC | Essential positive regulator; induced by acidity and WGE, suppressed by dehydration; directly binds biosynthetic gene promoters. | nih.govresearchgate.netfrontiersin.org |
| GmMYB29A2 | R2R3-MYB | Essential positive regulator; required for resistance to P. sojae; overexpression increases glyceollin levels with an elicitor. | frontiersin.orgmdpi.comnih.gov |
| GmMYB29A1 | R2R3-MYB | Complex role; overexpression decreases glyceollin I; may regulate turnover or competing pathways. Physically interacts with GmWRKY72. | mdpi.comnih.govresearchgate.net |
| GmHSF6-1 | HSF | Direct positive regulator; induced by WGE elicitor; activates several glyceollin biosynthesis genes. | mdpi.comnih.gov |
Negative Transcriptional Regulators (e.g., GmWRKY72)
To ensure that the energetically costly production of phytoalexins is tightly controlled, the regulatory network also includes repressors.
GmWRKY72 : This WRKY family protein has been functionally characterized as a negative regulator of glyceollin biosynthesis. mdpi.comresearchgate.net Its expression is low in the absence of an elicitor but is induced by WGE. mdpi.com Experiments in soybean hairy roots have shown that overexpressing GmWRKY72 decreases the expression of glyceollin biosynthetic genes and the accumulation of glyceollin, while silencing it has the opposite effect. mdpi.comresearchgate.netnih.gov The repressive action of GmWRKY72 appears to occur through at least two mechanisms: direct binding to the promoter regions of glyceollin biosynthetic genes and a protein-protein interaction with the activator GmNAC42-1, potentially blocking its function. mdpi.comresearchgate.netsciprofiles.comdntb.gov.ua
Table 2: Negative Transcriptional Regulators of Glyceollin Biosynthesis
| Regulator | Family | Key Findings | References |
|---|---|---|---|
| GmWRKY72 | WRKY | Negative regulator; overexpression suppresses glyceollin biosynthesis; directly binds biosynthetic gene promoters and interacts with the activator GmNAC42-1. | mdpi.comresearchgate.netresearchgate.netnih.gov |
Role of Gene Clusters in Glyceollin Elicitation
The genes responsible for specialized metabolic pathways, like that of glyceollin, are sometimes physically grouped together on a chromosome, forming a biosynthetic gene cluster. This co-localization is thought to facilitate the coordinated expression of these genes. Metabolite-based genome-wide association studies (mGWA) in wild soybean have identified significant associations between glyceollin elicitation and specific regions of the genome. nih.govnih.gov Notably, two gene clusters on chromosome 9 were found to be associated with glyceollin production. nih.govnih.govresearchgate.netdntb.gov.ua These clusters contain genes encoding enzymes such as glycosyltransferases, which are involved in the phenylpropanoid pathway that leads to glyceollin. nih.govnih.gov The proximity of these functionally related genes suggests a mechanism for their efficient co-regulation. nih.gov
Comparative Transcriptomics and Gene Expression Profiling
Much of the current understanding of the glyceollin regulatory network has been achieved through comparative transcriptomics. nih.gov This powerful technique involves comparing the complete set of RNA transcripts (the transcriptome) from soybean plants under different conditions. By comparing the transcriptomes of soybeans exposed to an elicitor (like acidity stress or WGE) with those exposed to a suppressor (dehydration) or a control, researchers can identify genes whose expression patterns correlate with glyceollin production. nih.govresearchgate.netoup.com This approach was fundamental in identifying the key transcription factors GmNAC42-1, GmMYB29A2, and GmWRKY72, as their gene expression levels were observed to rise and fall in concert with the expression of known glyceollin biosynthetic genes. oup.commdpi.comnih.gov Furthermore, gene expression profiling across different tissues and developmental stages helps to distinguish between genes involved in stress-inducible glyceollin biosynthesis and those involved in the constitutive production of other isoflavonoids. nih.govresearchgate.net
Metabolic Flux Regulation and Rate-Limiting Steps
The biosynthesis of this compound is dependent on the phenylpropanoid pathway, and its regulation involves controlling the flow of carbon from primary metabolism into this specialized secondary metabolic route. nih.gov Several key enzymatic and transcriptional control points have been identified that govern the rate of glyceollin accumulation.
Research indicates that early enzymes in the phenylpropanoid pathway function as crucial regulatory points. nih.gov Following treatment with elicitors, such as glucans from the cell walls of the pathogenic fungus Phytophthora sojae, there is a significant and transient increase in the activities of phenylalanine ammonia-lyase (PAL) and 4-coumarate:CoA ligase (4CL). nih.gov This surge in enzyme activity happens between 12 and 16 hours after elicitation, coinciding with the most rapid phase of glyceollin accumulation. nih.gov This suggests that the commitment of L-phenylalanine to the pathway is a primary control step. The increased flux through this part of the pathway is further supported by the observation of an increased pool size and turnover rate of p-coumaric acid, an early intermediate. nih.gov
Further down the biosynthetic cascade, several other steps have been identified as being rate-limiting. The conversion of the isoflavone daidzein to its downstream intermediate, glycinol, has been suggested as a potential bottleneck. wur.nl The subsequent prenylation of the glycinol backbone is another critical, rate-limiting step. researchgate.netnih.gov This reaction, which adds a dimethylallyl group to the pterocarpan (B192222) structure, is catalyzed by a prenyltransferase. nih.govmdpi.com In engineered yeast systems designed to produce glyceollins, the absence of detectable prenylated products pointed directly to prenylation as a major constraint. researchgate.net
The final steps in the formation of the glyceollin isomers, which involve the cyclization of the prenyl side chain, are catalyzed by specific cytochrome P450 monooxygenases. researchgate.netresearchgate.netbiorxiv.org Studies involving the heterologous expression of these enzymes in yeast have shown that the activities of glyceollin II synthase (GmGIIS) and this compound synthase (GmGIIIS) can also be rate-limiting for the de novo biosynthesis of their respective products. researchgate.netresearchgate.net
Transcriptional regulation is paramount in controlling the metabolic flux. Several transcription factor families, including MYB, WRKY, and NAC, are implicated in orchestrating the expression of glyceollin biosynthetic genes. frontiersin.orgfrontiersin.org For instance, GmMYB29A2 and GmNAC42-1 are positive regulators that play a crucial role in glyceollin I biosynthesis and resistance against P. sojae. frontiersin.orgfrontiersin.org Conversely, some transcription factors act as negative regulators; GmWRKY72 has been shown to repress the expression of glyceollin biosynthetic genes, with its silencing leading to increased glyceollin accumulation. researchgate.netresearchgate.net
Table 1: Key Regulatory Points in this compound Biosynthesis
| Regulatory Step | Enzyme/Factor | Function | Regulatory Nature |
| Phenylpropanoid Pathway Entry | Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid. | Rate-limiting; activity transiently increases upon elicitation. nih.gov |
| Phenylpropanoid Pathway | 4-coumarate:CoA ligase (4CL) | Catalyzes the formation of p-coumaroyl-CoA. | Rate-limiting; activity transiently increases upon elicitation. nih.gov |
| Isoflavonoid (B1168493) Branch | Conversion of Daidzein to Glycinol | Formation of the pterocarpan backbone precursor. | Potential rate-limiting step. wur.nl |
| Prenylation | Prenyltransferase (e.g., GmPT01) | Adds a dimethylallyl group to the glycinol core. | Identified as a significant rate-limiting step. researchgate.netnih.gov |
| Final Cyclization | This compound Synthase (GmGIIIS) | A cytochrome P450 enzyme catalyzing the final cyclization to form this compound. | Can be a rate-limiting step in heterologous systems. researchgate.netbiorxiv.org |
| Transcriptional Control | GmMYB29A2, GmNAC42-1 | Transcription factors. | Positive regulators of biosynthetic gene expression. frontiersin.orgfrontiersin.org |
| Transcriptional Control | GmWRKY72 | Transcription factor. | Negative regulator of biosynthetic gene expression. researchgate.netresearchgate.net |
Interplay with Other Plant Signaling Pathways
The induction of this compound biosynthesis is not an isolated event but is deeply integrated with the broader network of plant defense signaling pathways. The decision to allocate resources to produce these defense compounds is mediated by crosstalk between various hormonal and signaling molecules, most notably those involving jasmonic acid, salicylic (B10762653) acid, and reactive oxygen species (ROS).
The jasmonate signaling pathway, typically associated with responses to wounding and necrotrophic pathogens, is a key player. slideshare.net Elicitation of glyceollin production can be triggered by methyl jasmonate, a derivative of jasmonic acid, indicating that this pathway directly or indirectly activates the glyceollin biosynthetic genes. nih.gov
The salicylic acid signaling pathway, which is central to the defense against biotrophic pathogens, also influences phytoalexin production. slideshare.netresearchgate.net While direct studies on its effect on this compound are specific, research in other plant systems has revealed a common pattern of antagonistic crosstalk between the salicylic acid and jasmonic acid pathways. nih.govnih.gov For example, in Arabidopsis, salicylic acid can suppress jasmonic acid-induced defenses. nih.govnih.gov This suggests that the relative activation of these two pathways could fine-tune the glyceollin response depending on the nature of the attacking pathogen.
Reactive oxygen species (ROS), such as hydrogen peroxide, are rapidly produced during the initial stages of a plant's defense response, an event known as the oxidative burst. ROS act as signaling molecules that can trigger downstream defense mechanisms, including phytoalexin synthesis. Studies have shown that priming soybean seedlings with ROS can significantly enhance the production of glyceollins upon subsequent elicitation with a fungus. wur.nl This indicates that the ROS signaling pathway plays a crucial role in potentiating the glyceollin biosynthetic machinery for a stronger and faster defense output.
Table 2: Interplay of this compound Biosynthesis with Other Signaling Pathways
| Signaling Pathway | Key Molecule(s) | Effect on this compound Biosynthesis | Notes |
| Jasmonate Pathway | Jasmonic Acid / Methyl Jasmonate | Positive regulator; induces glyceollin production. nih.gov | Central pathway for defense against wounding and certain pathogens. slideshare.net |
| Salicylate Pathway | Salicylic Acid | Potential negative regulator via crosstalk. | Often acts antagonistically with the jasmonate pathway, which could modulate the final glyceollin output. nih.govnih.gov |
| Reactive Oxygen Species (ROS) Signaling | Hydrogen Peroxide (H₂O₂) | Positive regulator; primes the system for enhanced production. wur.nl | Acts as an early signal following stress recognition to initiate defense responses. |
Role of Glyceollin Iii in Plant Defense and Ecological Interactions
Phytoalexin Function in Response to Stressors
Glyceollins, including Glyceollin (B191339) III, are not typically present in healthy soybean tissues in significant amounts. Their synthesis is rapidly induced when the plant encounters stress, a hallmark of their function as phytoalexins. biorxiv.orgbiosynth.com These stressors can be either biotic, such as infections by fungi, bacteria, and nematodes, or abiotic, including exposure to heavy metals, UV radiation, and acidity. nih.govcambridge.org The production of these defense compounds is a critical part of the plant's induced resistance mechanisms. biorxiv.orgillinois.edu
The accumulation of glyceollins is a well-regulated process, with different isomers being predominant in different parts of the plant. nih.gov For instance, in response to acidity stress, Glyceollin III has been observed to accumulate preferentially in the true leaves of soybean seedlings, while Glyceollin I is more abundant in the roots. nih.gov This differential accumulation suggests specific roles for each isomer in the defense of various plant organs. The biosynthesis of glyceollins is part of the phenylpropanoid pathway, and the genes responsible for their production are upregulated in response to elicitors from pathogens. biorxiv.orgbiorxiv.org
Antimicrobial Activities Against Plant Pathogens
This compound, as part of the broader glyceollin family, exhibits a wide range of antimicrobial activities, contributing significantly to the soybean's ability to fend off diseases.
Glyceollins have demonstrated significant antifungal properties against a variety of soybean pathogens. illinois.edunih.gov In vitro studies have consistently shown that glyceollins can inhibit the growth of several economically important fungal species. nih.gov The mixture of glyceollin isomers has been found to be effective against a range of fungal pathogens, highlighting their broad-spectrum antifungal capacity. illinois.eduresearchgate.net
The following table summarizes the observed antifungal activity of glyceollins against specific pathogens:
| Pathogen | Observed Effect of Glyceollins | Source |
|---|---|---|
| Phytophthora sojae | Inhibits growth; accumulation is a key part of the defense response. | biorxiv.orgillinois.edunih.govapsnet.org |
| Macrophomina phaseolina | Inhibits growth; suppression of glyceollin leads to increased susceptibility. | illinois.edunih.govapsnet.org |
| Sclerotinia sclerotiorum | Inhibits growth. | illinois.edunih.gov |
| Diaporthe phaseolorum var. meridionales | Inhibits growth. | illinois.edunih.gov |
| Cercospora sojina | Inhibits growth. | illinois.edunih.gov |
| Rhizoctonia solani | Inhibits growth. | illinois.edunih.gov |
| Phialophora gregata | Inhibits growth. | nih.gov |
| Fusarium virguliforme | Inhibits growth; degradation of glyceollin may be a pathogen virulence factor. | biorxiv.orgnih.gov |
| Aspergillus sojae | This compound exhibits antifungal activity against this species. | nih.gov |
In addition to their antifungal effects, glyceollins also possess antibacterial properties. Research has shown that glyceollins can accumulate at the site of infection by bacterial pathogens such as Pseudomonas syringae pv. glycinea. researchgate.net The accumulation of these compounds is part of the plant's defense response to bacterial invasion.
The defensive capabilities of glyceollins extend to nematodes, which are significant pests of soybeans. Glyceollins have been shown to have nematostatic effects, meaning they can inhibit the movement and development of nematodes. This activity has been observed against the root-knot nematode (Meloidogyne incognita) and the soybean cyst nematode (Heterodera glycines). nih.govresearchgate.net The accumulation of glyceollin is associated with the incompatible (resistant) response of soybean roots to Meloidogyne incognita.
Antibacterial Properties (e.g., against Pseudomonas syringae pv. glycinea)
Molecular Mechanisms of Action Against Plant Pathogens
The antimicrobial action of this compound and other glyceollins is attributed to several molecular mechanisms that disrupt the normal functions of pathogenic organisms. A primary mode of action is the direct inhibition of pathogen growth. biosynth.comapsnet.org This is achieved through the disruption of essential cellular processes in the invading pathogen. biosynth.com
One of the key mechanisms is the alteration of membrane permeability in fungal cells. biosynth.com This disruption can lead to the leakage of cellular contents and ultimately, cell death. Furthermore, some pathogens have evolved mechanisms to detoxify glyceollins, often by hydroxylation, which underscores the direct selective pressure these compounds exert on pathogens. nih.gov However, pathogens like Phytophthora sojae appear unable to degrade glyceollin, which may contribute to the effectiveness of this phytoalexin in defense against this oomycete. nih.govresearchgate.net The production of glyceollins is a complex process involving numerous enzymes, and the rapid upregulation of the corresponding genes upon pathogen detection is a critical aspect of their defensive function. biorxiv.org
Contribution to Innate Immunity and Race-Specific Resistance in Soybean
Glyceollins are an integral part of the innate immune system of soybeans, providing a broad defense against a range of pathogens. biorxiv.orgillinois.edu The rapid accumulation of glyceollins at the site of infection is a crucial component of the plant's defense response. apsnet.orgoup.com Genetic studies have demonstrated that suppressing the synthesis of isoflavones, the precursors to glyceollins, leads to increased susceptibility to pathogens like Phytophthora sojae and Macrophomina phaseolina. illinois.eduapsnet.org This highlights the essential role of glyceollin in basal or innate resistance.
Furthermore, glyceollins are key players in race-specific resistance, particularly against Phytophthora sojae. nih.govnih.gov In soybean cultivars carrying specific resistance genes (Rps genes), an incompatible interaction with an avirulent race of P. sojae triggers a more rapid and robust accumulation of glyceollins compared to a compatible interaction with a virulent race. biorxiv.org This rapid phytoalexin response is believed to be a determining factor in the resistance outcome. nih.gov The breakdown of this Rps-mediated resistance has been linked to reduced glyceollin accumulation, confirming the importance of these compounds in both general and race-specific defense mechanisms. biorxiv.org
Pathogen Strategies for Glyceollin Conversion and Detoxification (e.g., 7-hydroxyglyceollin formation)
In the ongoing co-evolutionary battle between plants and pathogens, the production of antimicrobial compounds like glyceollins by soybeans is a key defense mechanism. However, successful pathogens have developed sophisticated strategies to neutralize these chemical threats. frontiersin.org One of the primary strategies employed by several fungal pathogens of soybean is the enzymatic conversion of glyceollin into less toxic metabolites. researchgate.net This detoxification is a critical factor for pathogenesis, allowing the fungi to breach the plant's defenses and colonize host tissues. frontiersin.org
A common detoxification pathway involves the hydroxylation of the glyceollin molecule. Research has identified 7-hydroxyglyceollin as the most prevalent degradation product formed by a number of soybean fungal pathogens when exposed to glyceollin. apsnet.orgnih.gov This conversion suggests that these pathogens possess specific enzymes, likely from the cytochrome P450 monooxygenase family, capable of catalyzing this detoxification reaction. frontiersin.org
Studies have demonstrated this conversion capability in several key soybean pathogens, including:
Diaporthe phaseolorum var. meridionales apsnet.orgnih.gov
Macrophomina phaseolina apsnet.orgnih.gov
Rhizoctonia solani apsnet.orgnih.gov
Cercospora sojina apsnet.orgnih.gov
Phialophora gregata apsnet.orgnih.gov
The presence of 7-hydroxyglyceollin in cultures of these fungi amended with glyceollin serves as direct evidence of their metabolic capacity to modify and thereby detoxify the phytoalexin. apsnet.org Interestingly, not all pathogens utilize this strategy. For instance, the oomycete Phytophthora sojae, a major soybean pathogen, does not appear to degrade glyceollin into 7-hydroxyglyceollin, suggesting it may rely on other mechanisms of resistance or tolerance. apsnet.orgnih.gov The ability or inability to detoxify glyceollins can be a determining factor in the host range and virulence of a pathogen. frontiersin.org In some cases, such as with Rhizoctonia solani, the interaction can be complex; one study noted that a lack of 7-hydroxyglyceollin detection corresponded with reduced glyceollin biosynthesis in the plant, indicating that the pathogen might also suppress the plant's defense response at the synthesis level. plos.org
Table 1: Fungal Pathogen Conversion of Glyceollin
| Pathogen | Reported Conversion Product | Detoxification Strategy |
|---|---|---|
| Diaporthe phaseolorum var. meridionales | 7-hydroxyglyceollin | Enzymatic Conversion apsnet.orgnih.gov |
| Macrophomina phaseolina | 7-hydroxyglyceollin | Enzymatic Conversion apsnet.orgnih.gov |
| Rhizoctonia solani | 7-hydroxyglyceollin | Enzymatic Conversion apsnet.orgnih.gov |
| Cercospora sojina | 7-hydroxyglyceollin | Enzymatic Conversion apsnet.orgnih.gov |
| Phialophora gregata | 7-hydroxyglyceollin | Enzymatic Conversion apsnet.orgnih.gov |
| Phytophthora sojae | No degradation products found | Likely relies on other resistance mechanisms apsnet.orgnih.gov |
Role in Plant Symbiotic Interactions (e.g., Bradyrhizobium japonicum)
The role of glyceollins extends beyond pathogenesis to the complex and vital symbiotic relationship between soybean and the nitrogen-fixing bacterium Bradyrhizobium japonicum. This interaction involves a delicate balance between plant defense and mutualistic signaling. While glyceollins are a defense response, their presence and the bacterium's ability to tolerate them are critical checkpoints in the establishment of a successful symbiosis. nih.govasm.org
Research indicates that glyceollin accumulation is associated with ineffective symbiotic interactions. In nodules formed by certain B. japonicum strains that are unable to fix nitrogen effectively, glyceollin levels are significantly elevated. nih.govresearchgate.net Furthermore, the natural decline in nitrogen fixation in mature, effective nodules often coincides with an increase in glyceollin concentrations, suggesting that the phytoalexin may contribute to the eventual senescence of the nodule. nih.gov This implies that the soybean plant can mount a defense-like response against its symbiotic partner if the relationship is not productive or is concluding its life cycle. apsnet.orgcore.ac.ukuni-muenchen.de
Despite the potential antibacterial action of glyceollin, successful soybean symbionts like B. japonicum and Sinorhizobium fredii have evolved a unique adaptive mechanism for survival. nih.govasm.org Studies have shown that these rhizobia, while initially sensitive to glyceollin, can rapidly develop resistance. nih.govnih.gov This resistance is not achieved by degrading or detoxifying the phytoalexin, as seen with fungal pathogens. nih.govasm.org Instead, the resistance is induced by exposure to low concentrations of isoflavonoids, such as daidzein (B1669772), genistein, and isoliquiritigenin (B1662430), which are released by soybean roots. nih.govasm.orgnih.gov These isoflavonoids act as signaling molecules that precondition the bacteria, allowing them to tolerate the potentially bactericidal concentrations of glyceollin they will encounter in the root environment. nih.govfrontiersin.org This inducible resistance is considered a crucial trait for the survival of rhizobia in the soybean rhizosphere and for the successful initiation of nodulation. nih.govasm.org
Table 2: Glyceollin Interactions in Soybean-Rhizobia Symbiosis
| Organism/Condition | Observation | Implication |
|---|---|---|
| Effective B. japonicum Nodules (Late Stage) | Glyceollin accumulation coincides with declining nitrogen fixation. nih.govresearchgate.net | May contribute to nodule senescence. |
| Ineffective B. japonicum Nodules | High levels of glyceollin accumulation. nih.govapsnet.org | Indicates a plant defense response to a non-productive symbiosis. |
| B. japonicum & S. fredii (unadapted) | Sensitive to glyceollin's antibacterial effects. nih.govasm.org | Glyceollin acts as a potential barrier to initial colonization. |
| B. japonicum & S. fredii (pre-exposed to isoflavonoids) | Develops resistance to glyceollin without degrading it. nih.govasm.orgfrontiersin.org | An adaptive mechanism crucial for survival and establishing symbiosis. |
Methodologies for Research on Glyceollin Iii
Elicitation Protocols for Controlled Glyceollin (B191339) III Production
To study Glyceollin III, researchers must first induce its synthesis, as it is not typically produced in healthy, unstressed soybean plants. nih.gov Various elicitation protocols have been developed to achieve controlled and reproducible production in both laboratory-grown plant tissues and whole plants.
In Vitro Plant Systems (e.g., Soybean Cell Suspension Cultures, Hairy Roots)
In vitro systems provide a controlled environment for studying the biosynthesis of this compound. Soybean cell suspension cultures are a valuable tool, as they respond to elicitors derived from the cell walls of the pathogenic oomycete Phytophthora sojae. uni-muenchen.de For instance, treatment with a glucan elicitor from Phytophthora megasperma f.sp. glycinea has been shown to induce the accumulation of glyceollin I, a related isomer, indicating the activation of the glyceollin biosynthetic pathway. nih.gov Similarly, osmotic stress, such as exposure to high concentrations of glucose, can also trigger the production of intermediates in the glyceollin pathway. nih.gov
Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, offer another effective in vitro model. nih.gov These cultures allow for the study of isoflavonoid (B1168493) production in response to fungal pathogens like Fusarium solani. nih.gov Research has shown that glyceollin content is significantly higher in Fusarium-inoculated hairy roots of resistant soybean genotypes compared to susceptible ones. nih.gov Furthermore, transcriptomic analyses of soybean hairy roots treated with a wall glucan elicitor from P. sojae have been instrumental in identifying key transcription factors and enzyme-coding genes involved in glyceollin biosynthesis. nih.govmdpi.combiorxiv.org Overexpression and silencing of specific genes in these hairy root systems have confirmed their roles in regulating glyceollin production. researchgate.net
Table 1: Elicitors and their Effects on In Vitro Glyceollin Production
| Elicitor/Stress | Plant System | Observed Effect | Reference |
| Glucan from Phytophthora megasperma f.sp. glycinea | Soybean Cell Culture | Induction of glyceollin I | nih.gov |
| Osmotic Stress (0.4 M glucose) | Soybean Cell Culture | Accumulation of glyceollin pathway intermediates | nih.gov |
| Fusarium solani | Soybean Hairy Roots | Increased glyceollin content | nih.gov |
| Wall Glucan Elicitor (P. sojae) | Soybean Hairy Roots | Upregulation of glyceollin biosynthesis genes | nih.govmdpi.com |
Whole Plant Elicitation Methods (e.g., Seedling Inoculation, Hydroponic Systems with pH Stress)
Eliciting this compound production in whole plants provides insights into the systemic defense responses of soybean. A common method involves the inoculation of soybean seedlings or cotyledons with fungal species. For example, infecting soybean cotyledons with various Aspergillus species, such as A. sojae, has been shown to effectively induce glyceollin accumulation, with peak concentrations observed a few days after inoculation. acs.org Similarly, fungal infection of different Korean soybean varieties has been used to induce glyceollin production, with Rhizopus microsporus var. oligosporus being a particularly effective elicitor. jmb.or.kr
Priming seedlings with reactive oxygen species (ROS) prior to fungal elicitation has been shown to significantly enhance glyceollin production by more than four-fold compared to elicitation alone. wur.nl This priming strategy stimulates the accumulation of glyceollin precursors and enhances the diversity of prenylated pterocarpans. wur.nl In addition to biotic elicitors, abiotic stressors can also trigger glyceollin synthesis. For instance, studies have investigated the effects of acidity and dehydration stresses in Harosoy 63 seedlings, revealing prolonged induction or suppression of glyceollin biosynthesis, respectively. mdpi.com
Analytical and Quantification Techniques
Accurate detection, identification, and quantification of this compound are crucial for understanding its biosynthesis and biological activity. High-performance liquid chromatography (HPLC) and mass spectrometry-based methods are the primary tools used for this purpose.
High Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of glyceollin isomers, including this compound. researchgate.net Typically, a reverse-phase C18 column is used for separation. longdom.orgmdpi.com Detection is commonly performed using a photodiode array (PDA) detector at a UV wavelength of 285 nm. longdom.orgmdpi.com
In a typical analysis, a crude extract from elicited soybean tissue is injected into the HPLC system. longdom.org The different glyceollin isomers (I, II, and III) can be resolved based on their retention times. longdom.org For instance, in one reported method, this compound had a retention time of 23.7 minutes. longdom.org The identity of the peaks can be confirmed by comparing their retention times and UV-Vis absorbance spectra with those of authentic standards. nih.gov Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of purified standards.
Table 2: Example HPLC Parameters for Glyceollin Analysis
| Parameter | Specification | Reference |
| Column | Reverse C18 (e.g., 250 mm x 4.6 mm, 5 µm) | longdom.org |
| Mobile Phase | Gradient of acetonitrile (B52724) and acidified water (e.g., pH 3.0) | longdom.org |
| Flow Rate | 1.0 ml/min | longdom.org |
| Detection | UV at 285 nm | longdom.org |
| Column Temperature | 30-40°C | longdom.orgmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Precursor Ion Scans for Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a powerful tool for the sensitive and specific identification of this compound and its metabolites. researchgate.net This technique couples the separation power of LC with the mass analysis capabilities of a mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for analyzing glyceollins. longdom.org
A particularly useful MS/MS technique for identifying glyceollins and related compounds is precursor ion scanning. researchgate.netacs.orgnih.gov In negative ion mode, deprotonated glyceollin precursors undergo collision-induced dissociation (CID) to yield a diagnostic radical product ion at m/z 148. acs.orgscispace.com By scanning for all precursor ions that fragment to produce this specific product ion, researchers can selectively identify glyceollin-related compounds in complex biological matrices like plasma, urine, and feces. scispace.comacs.org This method has been successfully used to identify not only the parent glyceollins (deprotonated at m/z 337) but also various metabolites, including hydroxylated and sulfated forms. researchgate.netacs.orgscispace.com For example, precursor peaks at m/z 353, 355, 417, and 433 have been identified as metabolites of glyceollins. acs.orgscispace.com
Molecular Biology Approaches
Understanding the genetic regulation of this compound biosynthesis is essential for developing strategies to enhance its production. Molecular biology techniques are employed to identify and characterize the genes and transcription factors involved in the glyceollin biosynthetic pathway.
Researchers have utilized transcriptomics, specifically RNA-sequencing (RNA-seq), on elicited soybean tissues to identify genes that are co-expressed with glyceollin biosynthesis. nih.govmdpi.com This approach has led to the identification of key transcription factors, such as those from the MYB and NAC families, that regulate the expression of glyceollin biosynthesis genes. nih.govfrontiersin.org For instance, the transcription factor GmMYB29A2 has been shown to be essential for the accumulation of glyceollin I. nih.gov
Further characterization of these candidate genes often involves techniques like reverse transcription-quantitative PCR (RT-qPCR) to analyze their expression levels under different elicitation conditions. nih.govnih.gov Functional validation of these genes is achieved through overexpression and RNA interference (RNAi) silencing experiments in soybean hairy root systems. nih.govresearchgate.net These studies have demonstrated that modulating the expression of specific transcription factors can significantly enhance or suppress the production of glyceollins. mdpi.commdpi.com Moreover, in vitro enzyme assays using recombinant proteins expressed in yeast have been crucial for confirming the function of specific enzymes in the pathway, such as glyceollin I and this compound synthases. jst.go.jp
Gene Expression Analysis (e.g., qPCR, RNA Sequencing)
Quantitative PCR (qPCR) , also known as real-time PCR, is a targeted approach that quantifies the expression of specific genes of interest. thermofisher.com It is highly sensitive and specific, making it ideal for validating the expression patterns of candidate genes identified through broader screening methods. thermofisher.comrna-seqblog.com For instance, real-time PCR analysis has been used to show that the transcripts of genes encoding enzymes like CYP71D8 and CYP82A2, which are involved in the final steps of glyceollin isomer biosynthesis, are transiently induced in soybean cells upon elicitation, just before the accumulation of glyceollins. jst.go.jp This technique has also been crucial in confirming the upregulation of transcription factor genes, such as GmMYB29A2 and GmWRKY72, in response to elicitors, which in turn regulate glyceollin biosynthetic genes. oup.commdpi.com
RNA sequencing (RNA-seq) offers a comprehensive, transcriptome-wide view of gene expression. lubio.ch Unlike qPCR, RNA-seq is not limited to pre-selected genes and can provide a snapshot of all RNA molecules in a sample at a given time. lubio.ch This is particularly valuable in the initial stages of research to identify all genes that are differentially expressed under conditions that induce glyceollin production, such as pathogen attack or stress. rna-seqblog.comlubio.ch For example, comparative transcriptomics using RNA-seq on soybean hairy roots treated with elicitors has been instrumental in identifying candidate genes involved in glyceollin biosynthesis, including cytochrome P450s and transcription factors. oup.combiorxiv.org RNA-seq analysis revealed that all known glyceollin biosynthetic genes were oppositely regulated by acidity stress (which induces production) and dehydration (which suppresses it). nih.gov
| Feature | Quantitative PCR (qPCR) | RNA Sequencing (RNA-Seq) |
|---|---|---|
| Principle | Targeted amplification and quantification of specific cDNA sequences using fluorescent probes or dyes. thermofisher.com | High-throughput sequencing of the entire transcriptome (all RNA molecules) in a sample. lubio.ch |
| Scope | Targeted, hypothesis-driven analysis of a few to several dozen genes. lubio.ch | Untargeted, hypothesis-generating analysis of thousands of genes simultaneously. rna-seqblog.com |
Functional Genomics: Gene Overexpression and Silencing (e.g., RNA Interference, CRISPR/Cas9)
Once candidate genes are identified, functional genomics techniques are employed to determine their specific roles in this compound biosynthesis. These methods involve manipulating the expression of a target gene—either by increasing its expression (overexpression) or decreasing or eliminating it (silencing/knockout).
Gene Silencing techniques aim to reduce or eliminate the expression of a specific gene.
RNA interference (RNAi) is a widely used method that introduces a double-stranded RNA molecule corresponding to the target gene, which leads to the degradation of the gene's mRNA and thus silences its expression. nih.govmdpi.com RNAi has been successfully used to silence genes in the glyceollin pathway. For instance, silencing GmMYB29A2 or GmNAC42-1 in soybean hairy roots resulted in a significant decrease in the expression of glyceollin biosynthetic genes and a reduction in glyceollin accumulation. oup.comnih.gov Similarly, simultaneously silencing GmGS11A and GmGS11B reduced glyceollin I levels without affecting this compound, demonstrating the specificity of these enzymes. biorxiv.org
CRISPR/Cas9 is a more recent and precise genome-editing tool that allows for the targeted knockout of genes by introducing double-strand breaks at specific DNA locations. mdpi.commdpi.com While RNAi temporarily "knocks down" gene expression, CRISPR/Cas9 can create permanent "knockout" mutations. nih.gov This technology has been applied to study isoflavonoid biosynthesis in soybean by targeting genes like isoflavone (B191592) synthase, which is upstream of glyceollin biosynthesis. researchgate.net Its application in directly targeting this compound-specific genes holds great promise for definitively establishing gene function.
| Technique | Mechanism | Application Example for this compound | Outcome |
|---|---|---|---|
| Gene Overexpression | Introduction of a gene to increase its protein product. | Overexpressing the transcription factor GmMYB29A2 in soybean hairy roots. oup.comnih.gov | Increased expression of glyceollin biosynthetic genes and enhanced accumulation of glyceollin metabolites upon elicitation. oup.comnih.gov |
| RNA Interference (RNAi) | Silencing gene expression post-transcriptionally by degrading target mRNA. mdpi.com | Silencing of GmMYB29A2 or GmNAC42-1 in soybean hairy roots. oup.comnih.gov | Decreased expression of glyceollin biosynthesis genes and reduced accumulation of glyceollin metabolites. oup.comnih.gov |
| CRISPR/Cas9 | Site-specific DNA cleavage to create gene knockouts or insertions/deletions (InDels). mdpi.com | Targeting isoflavone synthase (an upstream gene) in soybean hairy roots. researchgate.net | Creation of isoflavone-free hairy roots, demonstrating the potential for precise pathway engineering. researchgate.net |
In Vitro Enzyme Characterization and Reconstitution of Biosynthetic Steps
To definitively confirm the function of an enzyme in the this compound pathway, researchers perform in vitro assays. This involves expressing the candidate gene in a heterologous system, such as yeast (Saccharomyces cerevisiae) or E. coli, purifying the resulting enzyme, and then testing its activity with a specific substrate in a test tube.
This approach has been critical in identifying the specific functions of several cytochrome P450 enzymes. For example, researchers expressed candidate P450 genes in yeast microsomes. jst.go.jp By feeding these engineered yeast cells with the precursor 2-dimethylallylglycinol, they demonstrated that the enzyme CYP82A2 catalyzed its conversion to this compound. jst.go.jp Similarly, GmGS13A was identified as a this compound synthase by expressing the gene in yeast and confirming its ability to convert glyceocarpin (B1246693) to this compound. biorxiv.org
More ambitious studies have involved the complete de novo reconstitution of the glyceollin biosynthetic pathway in a microbial host like baker's yeast. nih.govsciencecast.orgbiorxiv.org This synthetic biology approach involves introducing all the necessary genes from soybean into the yeast. nih.gov By identifying previously unknown reductases and the five P450 enzymes responsible for the final cyclization steps to produce glyceollins I, II, and III, researchers successfully engineered yeast to produce these compounds from simple carbon sources. nih.govbiorxiv.org This not only confirms the function of each individual enzyme but also demonstrates that the identified set of genes is sufficient for the entire pathway and opens the door for sustainable, large-scale production of glyceollins. sciencecast.orgbiorxiv.org
Metabolite-based Genome-Wide Association Studies (mGWAS)
Metabolite-based genome-wide association studies (mGWAS) are a powerful approach to link natural variation in the genome to variations in metabolite levels. nih.govresearchgate.net This method involves analyzing the genomes of a large and diverse population of a plant species (like wild soybean) and correlating single nucleotide polymorphisms (SNPs) with the levels of specific metabolites, such as glyceollin. nih.gov
An mGWAS was employed to identify the genetic basis of glyceollin elicitation in wild soybeans in response to soybean cyst nematode infection. nih.gov The study analyzed 264 different wild soybean ecotypes and found eight SNPs on several chromosomes that were significantly associated with glyceollin levels. nih.gov This approach helps to pinpoint chromosomal regions and, ultimately, candidate genes that control the production of glyceollin. researchgate.netnih.gov For example, the study identified promising candidate genes near significant SNPs, including transcription factors and genes encoding glycosyltransferases, which are known to be involved in secondary metabolite pathways. nih.gov mGWAS provides a comprehensive way to discover novel genes and understand the genetic architecture controlling complex traits like glyceollin biosynthesis without prior knowledge of the genes involved. nih.govnih.gov
Synthetic Biology and Metabolic Engineering for Glyceollin Iii Production
Challenges in Conventional Glyceollin (B191339) III Production
Conventional methods for obtaining Glyceollin III are inefficient and not suited for large-scale production. biorxiv.org These challenges stem from several factors:
Low Yields and Transient Accumulation: Glyceollins are phytoalexins, meaning they are produced by soybean plants only in response to specific stressors like pathogen attack or exposure to elicitors. nih.govbiorxiv.org This production is often localized and temporary, with levels declining rapidly after the initial stress response. nih.gov For instance, even with potent elicitors, the accumulation of glyceollins can be transient. nih.gov
Extraction and Purification Difficulties: Isolating pure forms of glyceollins from soybean tissues is a time-consuming process, further complicating mass production efforts. biorxiv.org The presence of multiple glyceollin isomers (I, II, and III) and other related compounds in the plant extract necessitates complex purification strategies. researchgate.netbiorxiv.org
Incomplete Understanding of Biosynthesis: Until recently, the complete biosynthetic pathway of glyceollins, particularly the final cyclization steps, was not fully understood. biorxiv.orgnih.gov This knowledge gap has been a significant barrier to engineering more efficient production systems. nih.govyeastgenome.org
Strategies for Enhanced Accumulation in Host Plants (e.g., Soybean)
Researchers are exploring various strategies to boost the production of glyceollins directly within soybean plants. These approaches aim to manipulate the plant's own metabolic pathways to increase yields.
Elicitation Strategies: The use of elicitors, substances that trigger a defense response in plants, is a common method to induce glyceollin production. Combining different types of elicitors can have an additive effect. For example, treating soybean seeds with both a wall glucan elicitor (WGE) from the pathogen Phytophthora sojae and silver nitrate (B79036) resulted in a higher yield of glyceollin I than using WGE alone. mdpi.com
Priming: Priming soybean seedlings with reactive oxygen species (ROS) before elicitation with Rhizopus oligosporus/oryzae has been shown to increase glyceollin production more than four-fold compared to elicitation alone. wur.nlsidalc.netnih.gov This suggests that preparing the plant's defense machinery can lead to a more robust response.
Metabolic Engineering of Soybean: Overexpressing key genes in the glyceollin biosynthetic pathway can significantly enhance production. For example, overexpressing the gene for isoflavone (B191592) reductase (IFR) led to a more than three-fold increase in glyceollin amounts. nih.gov Similarly, manipulating the expression of transcription factors that regulate the pathway, such as GmNAC42-1, has been shown to dramatically increase glyceollin levels in soybean hairy roots. nih.govnih.gov Acidity stress has also been identified as a potent elicitor, leading to high yields of glyceollins, particularly in the roots. nih.gov
| Strategy | Fold Increase in Glyceollin Production | Reference |
| ROS-priming + Rhizopus elicitation | >4-fold | wur.nlsidalc.netnih.gov |
| Overexpression of IFR gene | >3-fold | nih.gov |
| Overexpression of GmNAC42-1 | >10-fold | nih.gov |
This table summarizes the reported fold increases in glyceollin production using different enhancement strategies in soybean.
Heterologous Biosynthesis in Microbial Systems (e.g., Baker's Yeast, Saccharomyces cerevisiae)
A highly promising strategy for sustainable and scalable production of this compound is to transfer its entire biosynthetic pathway into a microbial host like baker's yeast (Saccharomyces cerevisiae). biorxiv.orgnih.gov This approach, known as heterologous biosynthesis, offers several advantages, including faster production times, easier scalability, and independence from agricultural constraints.
Recent breakthroughs have led to the successful de novo production of glyceollins in yeast. biorxiv.orgnih.gov This was achieved by:
Elucidating the Complete Biosynthetic Pathway: Researchers first had to identify all the genes encoding the enzymes responsible for converting simple carbon sources into glyceollins. biorxiv.orgnih.govyeastgenome.org This included the characterization of previously unknown reductases and cytochrome P450 enzymes involved in the final steps of biosynthesis. nih.govjst.go.jp
Reconstructing the Pathway in Yeast: The identified genes were then introduced into the yeast genome. biorxiv.orgnih.gov This involved assembling multiple genes and optimizing their expression to ensure the entire pathway functions efficiently. researchgate.net The heterologous biosynthesis of daidzein (B1669772), a key precursor to glyceollins, had already been achieved in yeast, providing a solid foundation for this work. nih.gov
Metabolic Engineering for Improved Titers: While initial production was successful, the yields of glyceollins, particularly glyceollin I and II, were not yet at commercially viable levels. biorxiv.org The final enzymatic steps catalyzed by glyceollin synthases were identified as a major bottleneck. biorxiv.orgresearchgate.net Future work will focus on protein and chassis engineering to improve the expression and activity of these enzymes. biorxiv.orgresearchgate.netbiorxiv.org
| Engineered Yeast Strain | Produced Glyceollin Isomer(s) | Key Engineering Strategy |
| GYN234 | Glyceollin I | De novo reconstruction of the complete biosynthetic pathway |
| GYN243 | Glyceollin II | De novo reconstruction of the complete biosynthetic pathway |
| GYN252 | This compound | De novo reconstruction of the complete biosynthetic pathway |
This table showcases engineered S. cerevisiae strains capable of producing different glyceollin isomers.
Engineering Plant Chassis Systems for this compound Production (e.g., Nicotiana benthamiana)
Besides microbial systems, other plants can be engineered to produce this compound. Nicotiana benthamiana, a relative of the tobacco plant, is a widely used "chassis" for plant-based synthetic biology due to its rapid growth and amenability to transient gene expression. mdpi.comcam.ac.uk
Researchers have successfully demonstrated the production of glyceollins in N. benthamiana by:
Transient Expression: Using Agrobacterium-mediated infiltration, the genes for the glyceollin biosynthetic pathway can be temporarily introduced into N. benthamiana leaves. biorxiv.orgbiorxiv.org This method allows for rapid testing and optimization of different gene combinations. mdpi.com
Pathway Reconstitution: The entire 15-step biosynthetic pathway for various glyceollins has been successfully reconstituted in N. benthamiana. researchgate.netnih.gov This engineered plant chassis was able to produce high yields of the precursor daidzein (7.04 g/kg dry weight) and subsequently, glyceollins I, II, and III at levels up to 5.9 g/kg dry weight. nih.gov
Functional Characterization of Genes: The N. benthamiana system has been instrumental in identifying and characterizing the function of key enzymes in the glyceollin pathway, such as the glyceollin synthases. biorxiv.orgbiorxiv.org For example, transient expression of Glyma.13G285300 in N. benthamiana and feeding it with the precursor glyceocarpin (B1246693) led to the production of this compound, confirming its function as this compound synthase (GmGIIIS). biorxiv.org
| Engineered Plant | Production Method | Key Achievement |
| Nicotiana benthamiana | Transient gene expression | De novo biosynthesis of glyceollins I, II, and III |
| Nicotiana benthamiana | Transient gene expression | High-yield production of the precursor daidzein |
This table highlights the use of N. benthamiana as a production platform for this compound and its precursors.
Future Prospects for Sustainable and Scalable Glyceollin Production
The advances in synthetic biology and metabolic engineering have laid a strong foundation for the sustainable and scalable production of this compound. biorxiv.orgnih.gov Future efforts will likely focus on:
Optimizing Microbial Production: Further engineering of yeast strains through techniques like protein engineering of rate-limiting enzymes and optimization of the cellular environment for P450 enzyme activity is expected to significantly increase production titers. researchgate.net
Developing Stable Plant Production Systems: Moving from transient expression to stable transgenic plant lines of N. benthamiana or even soybean itself could provide a long-term, cost-effective production strategy.
Exploring Other Production Chassis: Other microorganisms or plant systems could also be explored as potential production hosts for glyceollins.
Process Optimization and Scale-up: As production titers improve, research will shift towards optimizing fermentation and downstream processing to develop an industrially viable manufacturing process.
These ongoing developments hold the promise of making this compound and other valuable phytoalexins readily available for further research and potential applications in various fields. nih.govresearchgate.net
Future Research Directions for Glyceollin Iii
Complete Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Modules
Recent breakthroughs have successfully identified previously unknown genes encoding for reductases and several P450 enzymes that are critical for the final steps in the biosynthesis of glyceollin (B191339) isomers, including glyceollin III. biorxiv.orgnih.govsciencecast.orgbiorxiv.orgresearchgate.net This has led to the complete elucidation of the glyceollin biosynthetic pathway. biorxiv.orgnih.govsciencecast.orgbiorxiv.orgresearchgate.net Studies have identified CYP82A2 as the specific this compound synthase, which converts 2-dimethylallylglycinol to this compound. jst.go.jpbiorxiv.org Another study identified GmGS13A as a cytochrome P450 monooxygenase cyclase that also converts glyceocarpin (B1246693) to this compound. biorxiv.org
However, the regulatory network governing this pathway remains a complex puzzle. While transcription factors like GmNAC42-1 and GmMYB29A2 have been identified as positive regulators of glyceollin I biosynthesis, and GmWRKY72 as a repressor, the specific transcription factors that fine-tune the expression of this compound synthase and other pathway genes are not fully understood. frontiersin.orgnih.govmdpi.comoup.com Future research should focus on identifying the complete set of transcription factors and regulatory elements that orchestrate the nuanced and often isomer-specific production of glyceollins in response to different stimuli. tandfonline.com The discovery of a pseudoenzyme, GmGIIISp, which is homologous to this compound synthase but lacks activity, opens up new avenues to study the evolutionary trajectory of these biosynthetic genes. biorxiv.org
Deeper Understanding of Elicitor Specificity and Plant Signal Transduction Cascades
Glyceollin production is triggered by various elicitors, including components from fungal cell walls like glucans, as well as abiotic stressors. nih.govdoi.org However, the precise mechanisms by which soybean plants perceive these diverse signals and translate them into the specific accumulation of this compound are not fully mapped out. The signal transduction pathways, likely involving receptors, protein kinases, and other signaling molecules, that lead from elicitor recognition to the activation of glyceollin biosynthetic genes require more detailed investigation. mdpi.comresearchgate.netnumberanalytics.com
Research suggests that reactive oxygen species (ROS) and lipid peroxidation may act as key signaling intermediates in this process. wur.nlnih.gov Understanding how different elicitors modulate these signaling cascades to potentially favor the synthesis of one glyceollin isomer over others is a critical area for future studies. wur.nl This knowledge is essential for developing strategies to specifically enhance the production of the most effective glyceollin isomers for disease resistance.
Advanced Genetic Engineering and Synthetic Biology for Tailored Glyceollin Production in Crops
The successful elucidation of the complete glyceollin biosynthetic pathway has paved the way for advanced genetic engineering and synthetic biology approaches. biorxiv.orgnih.govsciencecast.orgbiorxiv.orgresearchgate.net Researchers have already demonstrated the de novo production of glyceollins in microbial hosts like baker's yeast (Saccharomyces cerevisiae) and have engineered high-yield production in a plant chassis, Nicotiana benthamiana. biorxiv.orgsciencecast.orgresearchgate.net These achievements represent a significant step towards the sustainable and scalable production of these valuable compounds. biorxiv.orgnih.gov
Future efforts can focus on optimizing these production platforms to improve titers, particularly for this compound. biorxiv.org This could involve metabolic engineering strategies such as enzyme engineering to enhance catalytic efficiency, N-terminal signal peptide engineering for better protein expression, and gene copy number optimization. biorxiv.org Furthermore, the knowledge gained can be applied to genetically engineer soybean and other crops to enhance their innate ability to produce glyceollins, thereby bolstering their resistance to a broad range of pathogens. usda.govillinois.edunih.gov
Detailed Investigation into Plant-Pathogen Co-evolutionary Dynamics and Glyceollin Resistance Mechanisms
The relationship between soybean and its pathogens is a dynamic "arms race" where the plant produces phytoalexins like glyceollin, and pathogens evolve mechanisms to overcome these defenses. apsnet.orgslideshare.net Some pathogens have developed the ability to detoxify glyceollins, converting them into less toxic metabolites. nih.govapsnet.org Understanding the genetic and biochemical basis of these detoxification mechanisms in various soybean pathogens is crucial.
Future research should investigate the co-evolutionary dynamics between glyceollin production in different soybean cultivars and the development of resistance in pathogen populations. This includes identifying the specific enzymes and genes in pathogens responsible for glyceollin degradation. This knowledge will be invaluable for breeding soybean varieties with more durable resistance and for developing novel disease management strategies that target pathogen detoxification pathways.
Exploration of this compound Derivatives and Analogues for Enhanced Plant Disease Resistance
While natural this compound exhibits significant antimicrobial properties, there is potential to create even more potent or stable derivatives through chemical synthesis or biosynthesis. mdpi.com The complex synthesis of glyceollin isomers has been a challenge, but recent advances are making it more feasible. biorxiv.org Future research should focus on the rational design and synthesis of this compound analogues.
These novel compounds could be screened for enhanced antifungal or antibacterial activity against a wider range of plant pathogens. Furthermore, derivatives could be designed to have improved stability in the plant or to be less susceptible to detoxification by pathogens. The exploration of synthetic glyceollin analogues opens up a promising frontier for developing a new generation of plant protectants with improved efficacy and durability. nih.gov
Q & A
Q. What experimental methodologies are recommended for inducing Glyceollin III production in soybean systems?
this compound synthesis can be induced using biotic/abiotic elicitors. For example, alginate oligosaccharides from Azotobacter vinelandii ACCC-10087 (1.39 mg/mL) induce this compound accumulation under optimized conditions (30°C, 40% humidity, 4-day dark incubation), yielding up to 1.775 mg/g . Alternatively, fungal elicitors like Aspergillus oryzae trigger this compound production (0.03 mg/g) in germinating soybeans, localized to seed coats and root tips via MALDI-MS imaging . Methodological considerations include elicitor concentration, incubation time, and tissue-specific responses.
Q. How is this compound structurally characterized in the absence of authentic standards?
Researchers rely on high-resolution LC-MS/MS and comparative spectral analysis. For instance, this compound is identified by its accurate mass (C₂₀H₁₈O₅), product ion spectra similarity to glyceollin I, and chromatographic retention time relative to known isomers . NMR and synthetic analogs of related glyceollins (e.g., glyceollin I) provide supplementary structural validation .
Q. What statistical approaches are used to analyze this compound quantification data?
Quantification often employs surrogate standards (e.g., glyceollin I) with 1/x weighted calibration curves. Data validation includes triplicate measurements, coefficient of variation (<15%), and confirmation via multiple reaction monitoring (MRM) modes for [M-H₂O+H]⁺ ions . Statistical tools like Xcalibur™ software ensure reproducibility .
Advanced Research Questions
Q. How do cytochrome P450 monooxygenases (e.g., GmGS13A) mediate this compound biosynthesis?
GmGS13A (CYP71D20) catalyzes prenyl cyclization of glyceocarpin to this compound, confirmed via heterologous expression in yeast microsomes. Key evidence includes:
- Substrate specificity for glyceocarpin over glyceollidin.
- Retention time alignment with stress-induced soybean extracts.
- Gene silencing/overexpression in soybean hairy roots validating in planta functionality . Challenges include distinguishing GmGS13A activity from GmGS11A/B (which produce glyceollin I) and resolving co-eluting isomers via C18 HPLC .
Q. What strategies address contradictions in this compound yield across studies?
Discrepancies arise from soybean cultivar variability, elicitor type (e.g., microbial vs. chemical), and tissue-specific production. For example:
- Azotobacter-derived alginate induces higher this compound (1.775 mg/g) than Aspergillus oryzae (0.03 mg/g) .
- Transcriptomic co-expression networks (e.g., with GmMYB29A2) reveal cultivar-specific regulatory pathways . Mitigation involves standardized elicitor protocols, multi-omics integration (transcriptomics/metabolomics), and reporting cultivar-specific data .
Q. How can MALDI-MS imaging resolve spatial-temporal dynamics of this compound production?
MALDI-MS imaging localizes this compound to soybean seed coats and root tips post-elicitation, with no detection in cotyledons. Methodological steps include:
- Cryosectioning of soybean tissues.
- Matrix application (e.g., DHB) for ionization.
- Normalization to internal standards and pixel-wise intensity mapping . Limitations include sensitivity thresholds (≥0.03 mg/g) and tissue preparation artifacts .
Q. What synthetic biology approaches enhance this compound production for functional studies?
Heterologous systems (e.g., yeast, Nicotiana benthamiana) express GmGS13A to produce this compound. Key steps:
- Codon optimization of GmGS13A for eukaryotic systems.
- Microsomal enzyme assays with NADPH/O₂ cofactors.
- LC-MS validation of cyclized products . Scalability challenges include enzyme stability and precursor availability (e.g., glyceocarpin) .
Methodological Best Practices
- Experimental Design : Include controls (unelicited tissues) and triplicate biological replicates to account for soybean phenotypic variability .
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., qRT-PCR for gene expression alongside metabolomics) .
- Ethical Compliance : Obtain ethical approval for transgenic studies (e.g., hairy root transformations) and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
